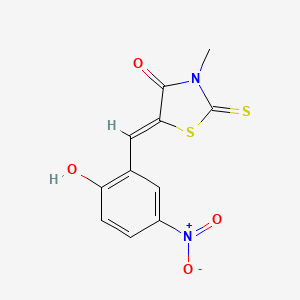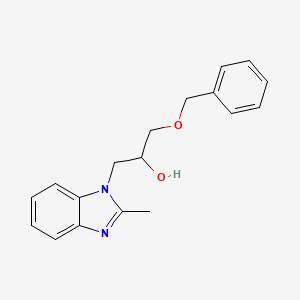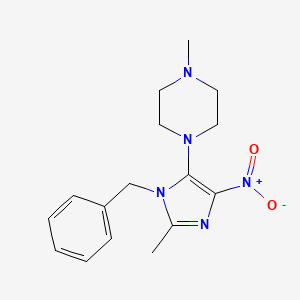
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as HNT, is a chemical compound that has been widely studied for its potential applications in scientific research. HNT is a thiazolidinone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes, such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to modulate various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory activities. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, such as cancer and neurodegenerative disorders. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for use in the development of new antimicrobial agents. Additionally, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory activity, which is implicated in various diseases, such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be easily synthesized and modified to suit various experimental needs. Additionally, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. However, one of the main limitations of using 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved properties, such as increased potency and decreased toxicity. Another direction is the study of the mechanism of action of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, which may lead to the identification of new drug targets and the development of new drugs. Additionally, the study of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in various disease models may provide new insights into the pathogenesis of various diseases and lead to the development of new treatments. Overall, the study of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has the potential to make significant contributions to various scientific research fields.
Méthodes De Synthèse
The synthesis of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use as a lead compound for the development of new drugs targeting various diseases, such as cancer and Alzheimer's disease. In biochemistry, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been used as a tool for studying enzyme kinetics and protein-ligand interactions. In pharmacology, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use as a modulator of various signaling pathways, such as the MAPK/ERK pathway.
Propriétés
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-12-10(15)9(19-11(12)18)5-6-4-7(13(16)17)2-3-8(6)14/h2-5,14H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCAXSQBYQJHQ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Hydroxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-1,3-thiazolan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)


![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)

![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)
